Amylopectin - 9037-22-3

Amylopectin

Catalog Number: EVT-315917
CAS Number: 9037-22-3
Molecular Formula: C30H52O26
Molecular Weight: 828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amylopectin is a highly branched, high-molecular-weight polymer of glucose that constitutes the major component of starch granules. [] Starch is a carbohydrate commonly found in plants, and its structure consists of two main components: amylose and amylopectin. [] Amylopectin is responsible for the water-insoluble nature of starch granules, while amylose contributes to their crystalline structure. [] Its branched structure allows for efficient energy storage in plants and provides a readily available source of glucose. [, ]

Synthesis Analysis

Amylopectin's molecular structure consists of a highly branched network of glucose units linked by α-1,4 and α-1,6 glycosidic bonds. [] The linear chains (A and B chains) are connected by branch points (B chains), forming clusters that contribute to the overall architecture. []

Chain Length Distribution:

The distribution of chain lengths within amylopectin varies depending on the source and is a key factor influencing its physicochemical properties. [, ] Longer amylopectin chains contribute to increased viscosity and resistance to digestion. [, ]

Branching Degree:

The degree of branching, defined as the ratio of α-1,6 to α-1,4 linkages, affects amylopectin's solubility and crystallization behavior. [, ] Higher branching densities result in increased water solubility and reduced crystallinity. []

Crystalline Structure:

Amylopectin forms crystalline structures within starch granules, primarily of the A-type and B-type. [] The A-type is characterized by a higher degree of crystallinity and is typically found in cereal starches. [, ] The B-type, with lower crystallinity, is commonly observed in tuber starches. [, ]

Molecular Structure Analysis

Hydrolysis:

Amylopectin can be hydrolyzed by enzymes such as α-amylase and isoamylase. [, , ] α-amylase cleaves the α-1,4 glycosidic bonds within the linear chains, while isoamylase specifically hydrolyzes the α-1,6 glycosidic bonds at the branch points. [, ]

Esterification:

The hydroxyl groups of amylopectin can undergo esterification reactions, introducing functional groups that modify its properties. [] Phosphorylation, for example, can enhance its water solubility and reduce its retrogradation tendency. []

Oxidation:

Oxidation reactions can modify the functional groups of amylopectin, impacting its viscosity, gelation properties, and stability. [] Periodate oxidation, for instance, can selectively cleave the α-1,6 glycosidic bonds, providing insights into its branching structure. []

Complexation:

Amylopectin can form complexes with other molecules, such as iodine, lipids, and proteins. [, ] The complexation with iodine is widely used to determine amylose content in starch. [, ]

Mechanism of Action

Gelation:

Amylopectin's mechanism of gelation involves the swelling and disruption of starch granules upon heating. [] The branched amylopectin molecules leach out and form a three-dimensional network that traps water, resulting in gel formation. []

Retrogradation:

Retrogradation refers to the recrystallization of amylopectin molecules upon cooling. [, ] The long amylopectin chains re-associate, leading to increased viscosity and firmness of starch gels. [, ]

Digestion:

The digestion of amylopectin involves the action of α-amylase in the small intestine. [, ] The enzyme hydrolyzes the α-1,4 glycosidic bonds, releasing glucose units that are absorbed into the bloodstream. [, ]

Physical and Chemical Properties Analysis

Solubility:

Amylopectin's solubility in water is influenced by its branching degree and molecular weight. [] Highly branched structures with shorter chain lengths tend to be more water-soluble. []

Viscosity:

Amylopectin contributes significantly to the viscosity of starch pastes and gels. [] Its branched structure and high molecular weight promote entanglement and resistance to flow. []

Gelation Properties:

The gelation properties of amylopectin are determined by its concentration, temperature, and the presence of other ingredients. [] Upon heating, starch granules swell and release amylopectin molecules, forming a gel network. [, ]

Thermal Properties:

Amylopectin exhibits specific thermal properties, including gelatinization temperature and enthalpy, which reflect its crystalline structure and degree of order within starch granules. [, ]

Crystallinity:

The crystallinity of amylopectin contributes to the structural integrity of starch granules and influences its susceptibility to enzymatic digestion. [, ]

Rheological Properties:

The rheological properties of amylopectin are essential in food processing and material science applications. [] Its viscoelastic behavior, gel strength, and texture are crucial factors in determining its suitability for specific uses. []

Applications

Food Industry:

  • Thickening and Gelling Agent: Amylopectin is widely used as a thickening and gelling agent in various food products, including soups, sauces, desserts, and processed meats. [, ] Its branched structure provides excellent water-holding capacity, contributing to desired texture and stability.
  • Resistant Starch Source: Amylopectin with a higher proportion of long chains exhibits increased resistance to digestion in the small intestine. [, ] This property is beneficial in formulating low-glycemic foods for individuals with diabetes or those seeking weight management.
  • Food Texture Modifier: The amylose/amylopectin ratio in starch significantly influences the texture of food products. [, , ] By adjusting this ratio, food scientists can tailor the firmness, stickiness, and mouthfeel of various food items.
  • Encapsulation and Delivery Systems: Amylopectin's ability to form complexes with other molecules makes it suitable for encapsulation and delivery of bioactive compounds. [] It can protect sensitive ingredients and control their release in food products.

Material Science:

  • Biodegradable Plastics: Amylopectin-based bioplastics are gaining traction as sustainable alternatives to conventional petroleum-derived plastics. [] Its biodegradability and renewability make it an environmentally friendly option for packaging and other applications.
  • Adhesives and Binders: Amylopectin's adhesive properties make it valuable in formulating adhesives and binders for various industrial applications. [] Its ability to form strong bonds with different surfaces is utilized in papermaking, textiles, and construction materials.

Biotechnology:

  • Drug Delivery: Amylopectin nanoparticles are being explored as potential drug delivery systems for targeted therapies. [] Their biocompatibility and ability to encapsulate drugs offer promising avenues for pharmaceutical applications.
  • Tissue Engineering: Amylopectin-based scaffolds have shown potential in tissue engineering applications. [] Its biocompatibility and ability to promote cell adhesion and growth make it a suitable material for creating artificial tissues.
Future Directions

Advanced Characterization Techniques: The development and application of advanced analytical tools, such as high-performance size exclusion chromatography (HPSEC) and synchrotron radiation microdiffraction, are essential for unraveling the intricacies of amylopectin's structure and behavior. [, ]

Resistant Starch

Relevance: Resistant starch is directly related to amylopectin, as both RS2 and RS4 types primarily consist of amylopectin with specific structural features that contribute to their resistance to digestion. These features include the physical inaccessibility of amylopectin within the starch granule (RS2) or chemical modifications, such as retrogradation (RS4) []. The study on pig colonic microbiota revealed differences in fermentation characteristics between amylopectin and different types of resistant starch, with amylopectin being more readily fermented than RS4 [].

Short-Chain Fatty Acids (SCFAs)

Relevance: While not structurally related, SCFAs are metabolically linked to amylopectin. When amylopectin escapes digestion in the small intestine, it is fermented by gut bacteria in the large intestine, leading to the production of SCFAs [, , ]. The specific type and amount of SCFAs produced depend on factors like the structure of the starch and the composition of the gut microbiota. Studies have demonstrated that the structure of dietary starch, particularly the amylose to amylopectin ratio, can influence the type and quantity of SCFAs produced in the gut [, ].

Properties

CAS Number

9037-22-3

Product Name

Amylopectin

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1

InChI Key

WMGFVAGNIYUEEP-WUYNJSITSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O

Synonyms

Amylopectin

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O

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